2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID
Description
2-[3-(Propan-2-yl)phenyl]propanoic acid is a substituted propanoic acid derivative featuring an isopropyl (propan-2-yl) group at the meta position of the phenyl ring. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, which share a propanoic acid backbone with aromatic substituents. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.26 g/mol. The isopropyl group confers hydrophobicity, influencing its solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(3-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8(2)10-5-4-6-11(7-10)9(3)12(13)14/h4-9H,1-3H3,(H,13,14) |
InChI Key |
DHFSUPPYOBITGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID typically involves the Friedel-Crafts alkylation of benzene derivatives followed by carboxylation. One common method includes the reaction of isopropylbenzene with propanoic acid under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines .
Scientific Research Applications
2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(PROPAN-2-YL)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Impurity Profiles
Several closely related compounds are listed in pharmaceutical impurity standards (), including:
Key Observations :
- Substituent position (meta vs. para) significantly impacts steric and electronic interactions. For example, Imp. F’s para-substituted isobutyl group may enhance planarity compared to the target compound’s meta-substituted isopropyl group.
- Bulkier substituents (e.g., isobutyl in Imp. A) increase logP values, suggesting lower aqueous solubility than the target compound’s isopropyl group .
Functionalized Propanoic Acid Derivatives
Amino-Substituted Analogs
- (2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid (CAS 439587-14-1): Contains an amino group and trifluoromethoxy substituent. Molecular weight: 249.19 g/mol. The amino group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic isopropyl group in the target compound.
- (R)-2-Amino-3-(2-hydroxyphenyl)propanoic Acid HCl (CAS 2058231-92-6): Features a hydroxyl group at the ortho position. Molecular weight: 217.65 g/mol (HCl salt). The hydroxyl group increases acidity (pKa ~2–3) and solubility in polar solvents compared to the target compound’s non-ionizable isopropyl group .
Sulfonyl and Cyano Derivatives
- 3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic Acid (CAS 1214694-25-3): Molecular weight: 330.36 g/mol. The cyano group is strongly electron-withdrawing, increasing the acidity of the propanoic acid moiety (pKa ~1–2). The sulfonamide group adds hydrogen-bond acceptor sites, enhancing interactions with biological targets .
Thiophene and Heterocyclic Derivatives
- 3-[4-(Propan-2-yl)phenyl]-3-[(thiophen-2-yl)formamido]propanoic Acid (CAS 861207-47-8): Incorporates a thiophenecarbonylamino group. Molecular weight: 343.42 g/mol. This modification could improve binding affinity to hydrophobic enzyme pockets .
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